1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol
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Overview
Description
1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H15BrO and a molecular weight of 255.15 g/mol . This compound is characterized by a cyclopentanol ring substituted with a 4-bromo-2-methylphenyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol typically involves the bromination of 2-methylphenylcyclopentanone followed by reduction to the corresponding alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: 1-(4-Bromo-2-methylphenyl)cyclopentanone
Reduction: 1-(2-Methylphenyl)cyclopentan-1-ol
Substitution: 1-(4-Azido-2-methylphenyl)cyclopentan-1-ol, 1-(4-Cyano-2-methylphenyl)cyclopentan-1-ol
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-methylphenyl)cyclopentan-1-ol
- 1-(4-Bromo-2-methylphenyl)-2-methylcyclopentan-1-ol
Uniqueness
1-(4-Bromo-2-methylphenyl)cyclopentan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15BrO |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-9-8-10(13)4-5-11(9)12(14)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI Key |
XUJSCWPBZVUNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2(CCCC2)O |
Origin of Product |
United States |
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